molecular formula C17H13N B185618 Benzenamine, N-(2-naphthalenylmethylene)- CAS No. 18263-29-1

Benzenamine, N-(2-naphthalenylmethylene)-

Cat. No. B185618
CAS RN: 18263-29-1
M. Wt: 231.29 g/mol
InChI Key: LOWCAGPWRWKNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, N-(2-naphthalenylmethylene)-, also known as 2-[(naphthalen-2-yl)methylidene]aniline, is an organic compound with the molecular formula C20H15N. It is a yellow powder that is used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is not fully understood. However, it is believed that it acts by binding to metal ions and forming a complex that can undergo redox reactions. This complex can then interact with other molecules in the system, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. Additionally, it has been shown to have anti-inflammatory properties and can reduce inflammation in the body. It has also been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in lab experiments is its fluorescent properties, which make it easy to detect and quantify. Additionally, it is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is that it can be toxic in high doses and can cause harm to living organisms.

Future Directions

There are many future directions for the use of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in scientific research. One area of interest is the development of new metal complexes for catalytic applications. Another area of interest is the use of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- as a photosensitizer for the treatment of cancer. Additionally, there is potential for the use of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in the development of new antimicrobial agents. Further studies are needed to fully understand the mechanism of action and potential applications of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in scientific research.
Conclusion:
In conclusion, Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is an organic compound with unique properties that make it useful in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in scientific research.

Synthesis Methods

The synthesis of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- can be achieved through various methods. One of the most common methods is the condensation of Benzenamine, N-(2-naphthalenylmethylene)-naphthol with aniline in the presence of an acid catalyst. Another method is the reaction of Benzenamine, N-(2-naphthalenylmethylene)-naphthaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The yield of the synthesis process can be improved by optimizing the reaction conditions.

Scientific Research Applications

Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It is also used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, it has been used as a photosensitizer for the production of singlet oxygen in photodynamic therapy.

properties

CAS RN

18263-29-1

Product Name

Benzenamine, N-(2-naphthalenylmethylene)-

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

1-naphthalen-2-yl-N-phenylmethanimine

InChI

InChI=1S/C17H13N/c1-2-8-17(9-3-1)18-13-14-10-11-15-6-4-5-7-16(15)12-14/h1-13H

InChI Key

LOWCAGPWRWKNKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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